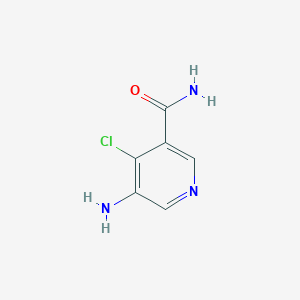

5-Amino-4-chloronicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

5-amino-4-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,8H2,(H2,9,11) |

InChI Key |

RBSKRAUNKSDWHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)N)Cl)C(=O)N |

Origin of Product |

United States |

The Significance of Nicotinamide Derivatives As Chemical Scaffolds

Nicotinamide (B372718), a form of vitamin B3, is a fundamental molecule in various biological processes, most notably as a precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Beyond its physiological role, the nicotinamide structure serves as a versatile and privileged scaffold in drug discovery and materials science. Its pyridine (B92270) ring system offers multiple sites for chemical modification, allowing for the fine-tuning of electronic properties, solubility, and biological activity.

The inherent ability of nicotinamide derivatives to interact with a wide range of biological targets has led to their investigation in numerous therapeutic areas. For instance, derivatives of nicotinamide have been explored for their potential as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair and a target in cancer therapy. The structural versatility of the nicotinamide scaffold allows for the design of potent and selective inhibitors, highlighting its importance in the development of new therapeutic agents.

Furthermore, the applications of nicotinamide derivatives extend beyond medicine into fields such as agriculture, where they have been developed as fungicides. nih.gov The ability to systematically modify the nicotinamide core allows chemists to create extensive libraries of compounds for screening, accelerating the discovery of new molecules with desired properties.

| Derivative Class | Key Structural Feature | Primary Research Area | Example Application |

|---|---|---|---|

| Halogenated Nicotinamides | Presence of one or more halogen atoms (F, Cl, Br, I) | Medicinal Chemistry, Agrochemicals | Enhanced binding affinity to target enzymes, potential fungicides |

| Aminated Nicotinamides | Introduction of amino groups | Drug Discovery | Modulation of biological activity, improved solubility |

| Nicotinamide-based Enzyme Inhibitors | Structural mimics of the nicotinamide portion of NAD+ | Oncology, Neurodegenerative Diseases | PARP inhibitors, Sirtuin modulators |

Historical Development and Initial Research Avenues for Halogenated Nicotinamide Analogs

The exploration of halogenated organic compounds has a rich history in medicinal chemistry, driven by the understanding that the introduction of halogens can significantly alter a molecule's physicochemical properties. Halogens can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Early research into halogenated nicotinamide (B372718) analogs was often an extension of the broader investigation into the structure-activity relationships of nicotinamide itself. Scientists sought to understand how the addition of atoms like chlorine would impact the molecule's biological function. These initial studies were foundational, providing insights into how halogenation could be used to modulate the electronic landscape of the pyridine (B92270) ring and, consequently, its interactions with enzymes and receptors.

The development of synthetic methodologies to selectively introduce halogens onto the nicotinamide scaffold was a critical step. These early synthetic efforts, while perhaps not as sophisticated as modern techniques, paved the way for the creation of a diverse range of halogenated analogs for biological evaluation. The research focus was often on creating compounds that could act as antagonists or inhibitors in biological pathways involving NAD+.

Current Research Landscape and Emerging Methodologies for 5 Amino 4 Chloronicotinamide

Classical Synthetic Routes to this compound

Traditional methods for the synthesis of functionalized pyridines often involve multi-step sequences starting from readily available, simpler pyridine precursors. These routes, while established, frequently require stringent reaction conditions and can generate significant waste.

Multi-Step Synthesis from Readily Available Pyridine Precursors

The construction of polysubstituted pyridines like this compound typically relies on a building-block approach, where functional groups are introduced sequentially onto a pyridine ring. A common strategy involves the use of pre-functionalized starting materials to control the regiochemistry of subsequent transformations.

For instance, the synthesis of related structures like 4-amino-2-chloronicotinaldehyde (B1439368) has been achieved from 2-chloro-4-fluoropyridine. google.com This process involves the reaction with lithium diisopropylamide (LDA) in an anaerobic environment, followed by the addition of dimethylformamide (DMF) to introduce the aldehyde group. The fluorine is then displaced by an amino group using aqueous ammonia (B1221849). google.com Similarly, the synthesis of 5-chloro-4-aminopyridazine, a related nitrogen heterocycle, has been reported from 3,6-dichloropyridazin-4-amine (B102273) through a reduction to remove one chlorine atom, followed by a chlorination step. google.com

Regioselective Functionalization Strategies at the Pyridine Core

Achieving the desired substitution pattern on a pyridine ring, particularly with multiple substituents, presents a significant challenge due to the electronic nature of the heterocycle. Regioselective functionalization is therefore a key aspect of synthesizing compounds like this compound.

Various strategies have been developed to control the position of incoming functional groups. One approach involves the use of directing groups, which can temporarily block a more reactive position, forcing substitution to occur at a less favored site. Another strategy relies on the specific reaction conditions, such as the choice of catalyst or solvent, to influence the regiochemical outcome.

For example, the synthesis of 4-aminoquinoline (B48711) derivatives, which share a similar nitrogen-containing aromatic scaffold, has been accomplished by reacting 4-chloro-7-substituted-quinolines with various amines. nih.gov The reactivity of the 4-chloro position facilitates nucleophilic substitution by the amine.

The table below summarizes reaction conditions for the synthesis of related amino-chloro substituted nitrogen heterocycles, showcasing the types of reagents and conditions often employed in classical synthetic routes.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-chloro-4-fluoropyridine | 1. LDA, THF, -20°C; 2. DMF | 2-chloro-4-fluoropyridine-3-carbaldehyde | Not specified | google.com |

| 2-chloro-4-fluoropyridine-3-carbaldehyde | 1,4-dioxane, ammonia water | 4-amino-2-chloronicotinaldehyde | Not specified | google.com |

| 4,7-dichloroquinoline | Ethane-1,2-diamine | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | Not specified | nih.gov |

| 3,6-dichloropyridazin-4-amine | 1. Pd/C, KOH, methanol (B129727); 2. NCS, AIBN, acetonitrile (B52724) | 5-chloro-4-aminopyridazine | High purity | google.com |

| 4-chloro-7-substituted-quinolines | Mono/dialkyl amines | 4-aminoquinoline derivatives | Not specified | nih.gov |

Modern and Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce waste, improve energy efficiency, and enhance reaction selectivity.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions that are otherwise difficult or inefficient. For the synthesis of nicotinamide derivatives and related structures, various catalytic systems have been explored.

The use of transition metal catalysts is a prominent strategy. For instance, a green and concise synthesis of nicotinamide derivatives has been developed using Novozym® 435, a lipase (B570770) from Candida antarctica, in a continuous-flow microreactor. rsc.org This method allows for the reaction of methyl nicotinate (B505614) with amines in an environmentally friendly solvent, tert-amyl alcohol, achieving high product yields in significantly shorter reaction times compared to batch processes. rsc.org

Another example is the use of a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst for the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. rsc.org This method offers operational simplicity, excellent yields, and short reaction times, with the added benefit of easy catalyst recovery and reuse. rsc.org

Mechanochemical Synthesis Approaches for Nicotinamide Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. By grinding or milling solid reactants together, often in the absence of a solvent, mechanochemical methods can lead to the formation of products with high efficiency and minimal waste.

This approach has been successfully applied to the synthesis of co-crystals of nicotinamide. For example, the kilogram-scale synthesis of rac-ibuprofen:nicotinamide co-crystals has been demonstrated using a drum mill, achieving a 99% yield of high-purity product. researchgate.net Similarly, the synthesis of mixed dinucleotides, including those derived from nicotinamide, has been achieved through mechanochemical methods. nih.gov These studies highlight the potential of mechanochemistry to produce nicotinamide-containing structures in a solvent-free and scalable manner.

The table below provides examples of mechanochemical synthesis involving nicotinamide and related compounds.

| Reactants | Product | Yield | Reference |

| rac-ibuprofen, nicotinamide | rac-ibuprofen:nicotinamide co-crystals | 99% | researchgate.net |

| Adenosine, thiamine (B1217682) (and other vitamin B derivatives including nicotinamide riboside) | Mixed dinucleotides | Good yields | nih.gov |

| Azo-linked aldehydes, malononitrile, phenylhydrazine/p-tolylhydrazine | 5-amino-pyrazole-4-carbonitriles | High yields | rsc.org |

Enzyme-Catalyzed and Biocatalytic Routes to Nicotinamide Analogs

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

The enzymatic synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) and its analogs is a well-established field. acs.orgoup.com For instance, NADase from pig brain has been used to catalyze a base-exchange reaction to prepare various NAD-analogs. oup.com More recently, biocatalyst-mediated processes are being increasingly adopted for the industrial production of nicotinic acid, a precursor to nicotinamide, from substrates like 3-cyanopyridine (B1664610) using nitrilase enzymes. frontiersin.org

Furthermore, chemoenzymatic strategies are being developed to produce complex molecules. A notable example is the synthesis of chiral amino pyridine derivatives through a continuous chemoenzymatic strategy, which relies on careful solvent selection and phase switching. The development of biocatalysts for the asymmetric synthesis of N-alkyl amino acids through reductive coupling of ketones and amines also showcases the power of this approach for creating valuable building blocks for pharmaceuticals. nih.gov

These enzymatic and biocatalytic methods hold significant promise for the sustainable synthesis of this compound and its analogs, offering pathways that are both efficient and environmentally responsible.

Advanced Synthetic Techniques and Process Optimization

The quest for greener, more efficient, and scalable methods for synthesizing nicotinamide derivatives has led to the adoption of advanced technologies that offer significant advantages over traditional batch processing.

Flow Chemistry Applications in Nicotinamide Derivative Synthesis

Continuous-flow chemistry has emerged as a powerful tool in the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, better heat and mass transfer, and the potential for automation. rsc.org A notable application is the enzyme-catalyzed synthesis of nicotinamide derivatives in continuous-flow microreactors. rsc.org

One such system utilizes Novozym® 435, a commercially available lipase from Candida antarctica, to catalyze the amidation of methyl nicotinates with various amines. rsc.org This biocatalytic approach in a continuous-flow setup has demonstrated high product yields (81.6–88.5%) with significantly shorter reaction times (35 minutes at 50 °C) compared to conventional batch processes. rsc.org The use of an environmentally benign solvent like tert-amyl alcohol further enhances the green credentials of this methodology. rsc.org

| Parameter | Batch Process | Continuous-Flow Process |

| Reaction Time | Several hours | 35 minutes rsc.org |

| Product Yield | Variable | 81.6–88.5% rsc.org |

| Solvent | Traditional organic solvents | tert-amyl alcohol rsc.org |

| Scalability | Limited | High youtube.com |

| Safety | Potential for thermal runaway | Enhanced safety rsc.org |

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Microwave and ultrasound irradiation have become increasingly popular techniques in organic synthesis for their ability to accelerate reaction rates, improve yields, and often enable reactions under milder conditions. rsc.orgrsc.orgresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. rsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including triazoles and α-aminophosphonates. mdpi.comnih.gov For instance, the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates can be performed under microwave irradiation at 80 °C for just 10 minutes, leading to the efficient formation of the desired products. mdpi.com Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been achieved in one minute with an 85% yield using microwave assistance, a significant improvement over the several hours required by conventional heating. nih.gov These examples highlight the potential of microwave-assisted methods for the rapid and efficient synthesis of substituted nicotinamide derivatives.

Ultrasonic-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.com The formation and collapse of cavitation bubbles generate localized hot spots with extremely high temperatures and pressures, facilitating chemical transformations. mdpi.com This technique has been employed in the synthesis of chalcones, important precursors for many heterocyclic compounds, with significantly reduced reaction times compared to conventional methods (15 minutes vs. 4 hours). researchgate.net The use of water as a green solvent in ultrasonic-assisted synthesis further contributes to the sustainability of this approach. Ultrasound has also been utilized for the synthesis of bimetallic oxides, where it promotes rapid nucleation and creates materials with enhanced catalytic properties. nih.gov The principles of ultrasonic-assisted synthesis can be logically extended to the preparation of substituted nicotinamides, potentially leading to faster and more efficient processes.

| Technique | Key Advantages | Example Application |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields rsc.orgrsc.org | Synthesis of α-aminophosphonates (10 min at 80°C) mdpi.com |

| Ultrasonic-Assisted | Enhanced mass transfer, localized high temperatures/pressures mdpi.com | Synthesis of chalcones (15 min vs 4h conventionally) researchgate.net |

Purification and Isolation Strategies for Research-Grade this compound

Obtaining highly pure, research-grade this compound is essential for its use in further research and development. The purification strategy often depends on the nature of the impurities present in the crude product. A combination of techniques is typically employed to achieve the desired level of purity.

The initial workup of a reaction mixture containing a substituted aminopyridine often involves an extraction step. For instance, after a reaction, the mixture can be quenched with a saturated solution of ammonium (B1175870) chloride and extracted with an organic solvent like methyl tert-butyl ether. nih.gov The combined organic layers are then washed with brine, dried over an anhydrous salt such as magnesium sulfate, and concentrated under vacuum. nih.gov

For aminopyridine derivatives, which can be prone to decomposition, careful handling is necessary. nih.gov In some cases, converting the product to its hydrochloride salt can improve stability and facilitate purification. This is achieved by dissolving the crude material in a solvent like diethyl ether and adding a solution of ethereal hydrogen chloride. nih.gov The resulting solid pyridinium (B92312) salt can be collected by filtration and then neutralized with a base like sodium hydroxide (B78521) to regenerate the free amine. nih.gov

Chromatographic techniques are indispensable for achieving high purity. Flash chromatography is a commonly used method. For aminopyridines, Florisil has been found to be an effective stationary phase, sometimes in combination with a solvent gradient. nih.gov Preparative thin-layer chromatography (TLC) can also be used for the separation of closely related isomers. nih.gov

Recrystallization is another powerful purification technique for solid compounds. A suitable solvent system is chosen in which the compound of interest is soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities remain soluble. For aminopyridines, a mixture of benzene (B151609) and ligroin has been used successfully. orgsyn.org The use of decolorizing agents like activated carbon (Norit) and a reducing agent like sodium hydrosulfite can help to remove colored impurities during recrystallization. orgsyn.org A patent describing the purification of an aminopyridine crude product mentions dissolving it in absolute ethanol (B145695), decolorizing with activated carbon at 40°C, followed by the addition of an alkane reagent to precipitate the purified solid, achieving a purity of over 98.5%. google.com

| Purification Technique | Description | Application Example for Aminopyridines |

| Extraction | Separation of the product from the reaction mixture into a suitable solvent. | Extraction with methyl tert-butyl ether after quenching the reaction. nih.gov |

| Salt Formation | Conversion to a salt to improve stability and facilitate isolation. | Formation of the hydrochloride salt followed by neutralization. nih.gov |

| Flash Chromatography | Purification based on differential adsorption on a solid phase. | Use of Florisil as the stationary phase with a suitable eluent. nih.gov |

| Recrystallization | Purification of solids based on differences in solubility. | Recrystallization from a benzene/ligroin mixture with activated carbon. orgsyn.org |

| Decolorization | Removal of colored impurities. | Treatment with activated carbon in ethanol at 40°C. google.com |

Nucleophilic Substitution Reactions at the Chloropyridine Moiety

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. In this compound, the chlorine atom at the C4 position is the primary site for such reactions, facilitated by the electron-withdrawing nature of the ring nitrogen.

The replacement of the C4 chlorine by an amine is a key transformation. The regioselectivity of this reaction is high, with nucleophilic attack occurring almost exclusively at the C4 position. This is because the C4 and C2 positions on a pyridine ring are the most electron-deficient and therefore most activated towards nucleophilic attack. In similar 2,4-dichlorinated heterocyclic systems like quinazolines and pyrimidines, substitution with amines consistently favors the C4 position. nih.govresearchgate.net The presence of the C5-amino group, an electron-donating group, may slightly modulate the reactivity but does not typically alter the inherent preference for C4 substitution. kfas.org.kw

The reaction involves the attack of a primary or secondary amine on the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion to yield the aminated product. nih.gov Microwave-assisted conditions have been shown to accelerate such amination reactions. researchgate.net

Table 1: Regioselective Amination Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Primary Amine | Aniline | 5-Amino-4-(phenylamino)nicotinamide |

| Secondary Amine | Piperidine | 5-Amino-4-(piperidin-1-yl)nicotinamide |

Similar to amination, the C4-chloro group can be displaced by oxygen and sulfur nucleophiles. These reactions also proceed via the SNAr mechanism.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or hydroxides lead to the formation of the corresponding ethers and phenols. The reaction with water to form the 4-hydroxy derivative is generally slow but can be facilitated under harsh conditions (high temperature and pressure) or by the presence of a strong base.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiolates (RS⁻), are typically more potent than their oxygen counterparts and react readily with activated aryl halides. msu.edu The reaction of this compound with a thiol, in the presence of a base to generate the thiolate, would yield a 4-(alkylthio) or 4-(arylthio) derivative. These sulfur-containing compounds are valuable intermediates in further synthetic transformations. nih.gov

Table 2: Substitution with O- and S-Nucleophiles

| Nucleophile Type | Reagent Example | Expected Product |

|---|---|---|

| Oxygen | Sodium Methoxide (CH₃ONa) | 5-Amino-4-methoxynicotinamide |

| Oxygen | Sodium Hydroxide (NaOH) | 5-Amino-4-hydroxynicotinamide |

The chlorine atom can be substituted by other halogens, most notably fluorine, in a process known as a halogen exchange (HALEX) reaction. This is typically achieved by heating the chloropyridine with a source of fluoride (B91410) ions, such as potassium fluoride or cesium fluoride, often in a polar aprotic solvent like DMSO or sulfolane. The efficiency of this exchange is often enhanced by using a phase-transfer catalyst. The resulting 5-amino-4-fluoronicotinamide would be a valuable building block, as fluorinated heterocyclic compounds often exhibit unique biological properties. nih.gov While theoretical studies have explored various halogen exchange mechanisms, the SNAr pathway is dominant for this class of substrate. rsc.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. libretexts.org However, the substituents on the ring heavily influence the outcome. In this compound, the C5-amino group is a powerful activating group and is ortho, para-directing. The C4-chloro group is deactivating but also ortho, para-directing, while the C3-carboxamide group is a deactivating, meta-directing group.

The directing effects are as follows:

C5-Amino group (activating): Directs to C6 and C4 (C4 is blocked).

C4-Chloro group (deactivating): Directs to C5 and C3 (both blocked).

C3-Carboxamide group (deactivating): Directs to C5 (blocked) and the ring nitrogen region.

Reactions Involving the Amide and Amino Functional Groups

The exocyclic amino and amide groups also exhibit their characteristic reactivities. The amino group is nucleophilic and basic, while the amide group can undergo hydrolysis. orgoreview.comrsc.orginterchim.fr

The carboxamide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com

Acidic Hydrolysis: Heating this compound with a strong aqueous acid (e.g., HCl or H₂SO₄) would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This process would yield 5-Amino-4-chloronicotinic acid and an ammonium salt. masterorganicchemistry.com

Basic Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) involves the direct attack of a hydroxide ion on the carbonyl carbon. This reaction forms the sodium salt of the carboxylic acid and liberates ammonia gas. Subsequent acidification would produce the free 5-Amino-4-chloronicotinic acid.

Amidation, the conversion of the primary amide into a secondary or tertiary amide, is less straightforward. It typically requires the activation of the C-N bond, which is energetically unfavorable. More commonly, the amide would first be hydrolyzed to the carboxylic acid, which can then be activated (e.g., to an acyl chloride) and reacted with a different amine to form a new amide. libretexts.orguobaghdad.edu.iq

Oxidation and Reduction Pathways

The electrochemical behavior of this compound is governed by the pyridine ring and its substituents. The amino group (–NH₂) is an electron-donating group, which generally makes oxidation easier and reduction more difficult. Conversely, the chlorine atom (–Cl) and the carboxamide group (–CONH₂) are electron-withdrawing, which tend to facilitate reduction and hinder oxidation.

Oxidation: The oxidation of aminopyridine derivatives typically involves the amino group. The process can lead to the formation of radical cations or, under harsher conditions, to the formation of nitroso or nitro compounds. The presence of the electron-withdrawing chloro and amide groups would likely increase the oxidation potential compared to a simple aminopyridine.

Reduction: The reduction of chloro-substituted pyridine rings is a well-established process. The electron-withdrawing nature of the chlorine atom and the carboxamide group makes the pyridine ring electron-deficient and thus more susceptible to reduction. Electrochemical studies on related nitroimidazole compounds have shown that electron-donating amino substituents can hinder the reduction process by increasing the electron density on the aromatic ring. For this compound, a similar effect would be expected, making its reduction potential more negative than that of a corresponding pyridine without the amino group. The reduction could proceed via hydrodechlorination (replacement of the chlorine atom with a hydrogen atom) or saturation of the pyridine ring, depending on the reaction conditions and the reducing agent used.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The structure of this compound, featuring a C-Cl bond on an aromatic ring, makes it a suitable electrophilic partner for a variety of such reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This reaction is widely used to form C-C bonds.

For this compound, the carbon-chlorine bond is the reactive site for Suzuki coupling. The general reaction mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of the amino and carboxamide groups can influence the catalytic cycle, potentially by coordinating to the palladium center. However, the reaction is known for its broad functional group tolerance.

While specific examples using this compound are not documented, numerous studies demonstrate the successful Suzuki coupling of other chloropyridine derivatives.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Related Chloropyridine

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield |

|---|

This table presents representative data for a structurally similar compound to illustrate typical reaction parameters.

Sonogashira and Heck Coupling Applications

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. The reaction is invaluable for the synthesis of substituted alkynes and conjugated enynes. This compound could serve as the aryl halide partner, reacting with various terminal alkynes at the C-Cl position. Modern copper-free Sonogashira protocols have expanded the reaction's scope and are often more suitable for substrates with potential metal-coordinating groups like amines.

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples an aryl or vinyl halide with an alkene under palladium catalysis to form a substituted alkene. The C-Cl bond of this compound would be the site of oxidative addition to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the vinyl-substituted pyridine derivative. The reaction shows excellent functional group tolerance, making it applicable to complex molecules.

Table 2: General Conditions for Sonogashira and Heck Reactions

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| Sonogashira | This compound (predicted) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | THF or DMF |

| Heck | this compound (predicted) | Alkene | Pd(OAc)₂ / Ligand | Organic or Inorganic Base | DMF, NMP, or Acetonitrile |

This table outlines plausible conditions for this compound based on established protocols for related aryl chlorides.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. This reaction is a cornerstone of modern synthetic chemistry for constructing aryl amines.

This compound possesses two potential sites for Buchwald-Hartwig reactions.

As an electrophile: The C-Cl bond can react with a primary or secondary amine to yield a diaminonicotinamide derivative.

As a nucleophile: The primary amino group (–NH₂) can react with another aryl halide. This would lead to a secondary diarylamine.

Coupling heteroaromatic amines with aryl halides can be challenging, often requiring careful optimization of the catalyst, ligand, and base. Studies on the double Buchwald-Hartwig cross-coupling of 5-amino-1,2,3-triazoles highlight the feasibility of reacting primary amino groups on heteroaromatic rings.

Table 3: Potential Buchwald-Hartwig Amination Reactions

| Role of Compound | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Electrophile | Primary/Secondary Amine | Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOt-Bu or K₂CO₃ | Toluene or Dioxane |

| Nucleophile | Aryl Halide | Pd(OAc)₂ / Bulky Phosphine Ligand | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane |

This table illustrates the dual reactivity of this compound in Buchwald-Hartwig amination based on general principles.

Mechanistic Insights into Key Transformations of this compound

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on reactions involving this compound have not been reported. However, the influence of its structure on reaction mechanisms can be inferred from general principles of physical organic chemistry.

Intermediate Identification and Characterization

The study of reaction mechanisms in organic chemistry is often centered around the detection and characterization of transient species, or intermediates, that are formed during the course of a chemical transformation. The elucidation of these intermediates is crucial for a comprehensive understanding of the reaction pathway, allowing for optimization of reaction conditions and the development of new synthetic methodologies. In the context of the chemical reactivity of this compound, while detailed studies isolating and characterizing its specific reaction intermediates are not extensively documented in publicly available literature, we can infer the likely nature of such intermediates and the methods for their identification based on the reactivity of analogous heterocyclic compounds.

In many reactions involving amino- and chloro-substituted pyridines and related heterocycles, the formation of reactive intermediates is a key mechanistic feature. These can include, but are not limited to, charged intermediates such as nitrenium ions, carbocations, or anionic species, as well as neutral intermediates like radicals or transient ring-opened forms. The specific intermediate generated would be highly dependent on the reaction conditions, including the nature of the reactants, solvent, and temperature.

The characterization of these transient species presents a significant experimental challenge due to their inherent instability and low concentrations. Advanced spectroscopic and analytical techniques are typically employed to gather evidence for their existence and to determine their structure.

Spectroscopic and Analytical Characterization Techniques

A variety of sophisticated methods are available to the modern chemist for the identification of reaction intermediates. These techniques can be broadly categorized as spectroscopic, spectrometric, and chromatographic methods.

| Technique | Type of Information Provided | Applicability to this compound Intermediates |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and connectivity of atoms. Low-temperature NMR can be used to "freeze out" and observe unstable intermediates. | Could be used to characterize relatively stable intermediates or to monitor the progress of a reaction at low temperatures to infer the presence of transient species. |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, allowing for the identification of the molecular weight of intermediates. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be coupled with liquid chromatography (LC-MS) to detect and identify intermediates in complex reaction mixtures. | Highly effective for detecting charged intermediates or for identifying the products formed from the trapping of reactive intermediates. |

| Infrared (IR) and Raman Spectroscopy | Provides information about the functional groups present in a molecule. Time-resolved IR spectroscopy can be used to monitor the formation and decay of intermediates on very short timescales. | Useful for identifying changes in functional groups during a reaction, such as the formation of new bonds or the disappearance of reactant functional groups, which can signal the presence of an intermediate. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within a molecule. It is particularly useful for detecting conjugated systems and colored intermediates. | Can be employed to monitor the appearance and disappearance of chromophoric intermediates during a reaction. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Specifically detects species with unpaired electrons, such as radicals and some transition metal complexes. | Would be the primary technique for identifying any radical intermediates that may form during reactions of this compound. |

Potential Intermediates in Reactions of this compound

Based on the functional groups present in this compound (an amino group, a chloro group, and a carboxamide on a pyridine ring), several types of intermediates can be postulated in its various potential reactions.

For instance, in nucleophilic aromatic substitution reactions, where the chloro group is replaced by another nucleophile, a Meisenheimer complex could be a plausible intermediate. This is an anionic adduct formed by the attack of the nucleophile on the electron-deficient pyridine ring. The stability of such an intermediate would be influenced by the electron-withdrawing nature of the carboxamide group and the nitrogen atom in the pyridine ring.

In reactions involving the amino group, such as diazotization followed by substitution, a highly reactive diazonium salt intermediate would be formed. These intermediates are often not isolated but are generated in situ and immediately reacted with another reagent.

Furthermore, under certain conditions, such as photochemical or high-temperature reactions, the formation of radical intermediates could be possible through homolytic cleavage of the C-Cl or N-H bonds.

The characterization of these hypothetical intermediates would rely on the application of the techniques mentioned in the table above. For example, the formation of a Meisenheimer complex could be monitored by UV-Vis spectroscopy, as these adducts are often colored, or by NMR spectroscopy at low temperatures. The presence of a short-lived radical intermediate could be confirmed by EPR spectroscopy, possibly in conjunction with spin-trapping techniques.

While direct experimental data on the intermediates of this compound remains a subject for future research, the established principles of physical organic chemistry and the advanced analytical tools available provide a clear roadmap for how such investigations could be conducted.

Derivatization and Structural Modifications of 5 Amino 4 Chloronicotinamide

N-Substitution and Protecting Group Strategies for Amine and Amide Moieties

The presence of both a primary aromatic amine and a primary amide in 5-Amino-4-chloronicotinamide necessitates careful consideration of selective protection and derivatization strategies. The amino group, being the more nucleophilic of the two nitrogen-containing functional groups, is the primary site for N-substitution reactions.

N-Acylation and Sulfonylation: The 5-amino group can be readily acylated or sulfonylated to introduce a wide variety of substituents. These reactions typically proceed under standard conditions, for example, by reacting the parent compound with an appropriate acid chloride or sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry. For instance, N-acylated amino acids are widely used as surfactants and in cosmetic formulations. nih.gov The choice of the acylating or sulfonylating agent can significantly influence the properties of the resulting derivative.

Protecting Group Strategies: For synthetic routes requiring the selective reaction at other positions of the molecule, the protection of the amino and amide groups is essential. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. organic-chemistry.org

Amine Protection: The 5-amino group can be protected with standard amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions. organic-chemistry.orgyoutube.com The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to a wider range of conditions and is commonly cleaved by hydrogenolysis. youtube.com For solid-phase synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a common choice, as it can be removed under mild basic conditions. youtube.comresearchgate.net

Amide Protection: While the amide nitrogen is less nucleophilic, it can be protected if necessary. N-protection of amides can be challenging, but methods using, for example, di-tert-butyl dicarbonate under specific conditions have been reported.

The following table summarizes common protecting groups and their cleavage conditions relevant to the functional groups of this compound.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| 5-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| 5-Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| 5-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| 3-Amide | (Di-tert-butyl dicarbonate) | Boc | Harsher acidic conditions |

Functionalization at the Pyridine Ring Positions

The pyridine ring of this compound is amenable to further functionalization, allowing for the introduction of diverse chemical entities that can modulate the electronic properties and steric profile of the molecule.

Introduction of Additional Halogens and Heteroatoms

The existing chloro substituent at the 4-position activates the ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by a variety of nucleophiles. The regioselectivity of such substitutions on chloro-substituted heterocycles is well-documented, often favoring the 4-position. mdpi.com

Displacement of Chlorine: The 4-chloro group can be substituted by other halogens (e.g., fluorine, bromine, iodine) through halogen exchange reactions. It can also be displaced by oxygen nucleophiles (e.g., alkoxides, phenoxides), sulfur nucleophiles (e.g., thiolates), and nitrogen nucleophiles (e.g., amines, azides). researchgate.net For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which is a versatile functional group for further transformations such as "click" chemistry or reduction to an amine. researchgate.net

The table below illustrates potential nucleophilic substitution reactions at the C4 position.

| Nucleophile | Reagent Example | Product Functional Group |

| Fluoride (B91410) | KF | 4-Fluoro |

| Hydroxide (B78521) | NaOH | 4-Hydroxy |

| Alkoxide | NaOR | 4-Alkoxy |

| Thiolate | NaSR | 4-Thioether |

| Amine | R₂NH | 4-Amino |

| Azide | NaN₃ | 4-Azido |

Side-Chain Elongation and Cyclization Reactions

The functional groups on this compound can serve as handles for side-chain elongation and the construction of fused ring systems. The amino group, in particular, is a key player in such transformations.

Side-Chain Elongation: The 5-amino group can be modified to introduce longer side chains. For example, it can be alkylated or used as a starting point for the synthesis of more complex substituents through multi-step reaction sequences.

Cyclization Reactions: Intramolecular cyclization reactions can lead to the formation of novel heterocyclic systems. For instance, if the 5-amino group is acylated with a bifunctional reagent, subsequent intramolecular cyclization could lead to the formation of a new ring fused to the pyridine core. The nature of the cyclization would depend on the specific reactants and conditions used. nih.gov

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Framework

The strategic derivatization of this compound paves the way for the synthesis of a variety of novel fused heterocyclic systems. Such systems are of great interest in medicinal chemistry due to their often-favorable pharmacological properties. nih.govnih.govfrontiersin.org

Fused Pyrimidines: The 5-amino group and the adjacent ring nitrogen can act as a binucleophilic system. Reaction with appropriate 1,3-dielectrophiles can lead to the formation of fused pyrimidine (B1678525) rings, such as pyrido[4,5-d]pyrimidines.

Fused Pyrazoles: The amino group can also be a key component in the synthesis of fused pyrazoles. For example, diazotization of the 5-amino group followed by reaction with a suitable active methylene (B1212753) compound could initiate a cyclization cascade to form a pyrazolo[4,3-c]pyridine system.

Other Fused Systems: Depending on the chosen reaction partners and conditions, a wide array of other heterocyclic rings can be fused to the this compound core. The Combes-type condensation of heteroaromatic amines with β-alkoxyvinyl glyoxylates is a known method for preparing fused pyridine carboxylates. enamine.net

Structure-Reactivity Relationships in Synthesized this compound Derivatives

The systematic derivatization of this compound allows for the exploration of structure-reactivity relationships. The electronic and steric properties of the introduced substituents can have a profound impact on the reactivity of the molecule and its potential biological activity.

Influence of Substituents on the Pyridine Ring: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the nucleophilicity of the amino group and the reactivity of the chloro substituent. For example, an electron-withdrawing group would be expected to increase the susceptibility of the 4-position to nucleophilic attack.

Role of the Amide Moiety: Modification of the amide group, for instance by converting it to a nitrile or an ester, would significantly alter the electronic landscape of the molecule and could open up new avenues for further functionalization.

Impact on Biological Activity: In the context of medicinal chemistry, the derivatization of this compound would be guided by the desire to optimize its interaction with a biological target. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, are a cornerstone of drug discovery. nih.govacs.orgnih.gov For example, in the development of nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors, the nature and position of substituents on the nicotinamide scaffold were found to be critical for inhibitory potency. acs.orgnih.gov

The following table provides a hypothetical example of how SAR could be explored for derivatives of this compound, assuming a generic biological activity.

| Derivative | R¹ at 5-amino | R² at 4-position | Relative Activity |

| 1 | -H | -Cl | 1.0 |

| 2 | -COCH₃ | -Cl | 1.5 |

| 3 | -H | -OCH₃ | 0.8 |

| 4 | -COCH₃ | -OCH₃ | 1.2 |

Role of 5 Amino 4 Chloronicotinamide As a Building Block and Synthetic Intermediate

Precursor in the Synthesis of Biologically Relevant Nicotinamide (B372718) Analogs and Derivatives

5-Amino-4-chloronicotinamide serves as a valuable starting material for the synthesis of various nicotinamide analogs, which are of significant interest due to their biological activities. The presence of the amino and chloro groups allows for sequential or one-pot modifications to generate a library of derivatives.

Researchers have utilized this compound in the synthesis of novel nicotinamide adenine (B156593) dinucleotide (NAD) analogs. sioc-journal.cn These analogs are crucial for studying the enzymes that utilize NAD as a cofactor. For instance, by modifying the nicotinamide core, scientists can probe the active sites of dehydrogenases and other NAD-dependent enzymes. sioc-journal.cn

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives is another area where this compound can be a key precursor. These compounds have shown promising fungicidal activity. mdpi.com The general synthetic strategy involves the reaction of the amino group of a substituted thiophene (B33073) with an activated nicotinoyl chloride, which can be derived from the corresponding nicotinic acid.

Furthermore, the amino group of this compound can be diazotized and subsequently replaced with other functional groups, or it can undergo condensation reactions to form more complex structures. This reactivity is fundamental to creating a diverse range of nicotinamide derivatives with potential therapeutic applications.

Intermediate in the Construction of Diverse Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the pyridine (B92270) ring of this compound makes it an ideal intermediate for the synthesis of various fused and substituted heterocyclic scaffolds. These scaffolds are often the core structures of medicinally important compounds.

One common application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com These compounds can be synthesized through a multicomponent reaction involving a 5-aminopyrazole derivative, an active methylene (B1212753) compound, and an aldehyde, where a substituted nicotinamide like this compound could potentially serve as a synthon. mdpi.com

The construction of other heterocyclic systems, such as those containing thiazole, selenazole, pyrazole, and indazole moieties, often relies on the use of versatile building blocks. beilstein-journals.org While not directly mentioned, the reactivity of this compound makes it a plausible candidate for incorporation into such synthetic schemes, providing access to novel amino acid-like building blocks with potential applications in the generation of DNA-encoded chemical libraries. beilstein-journals.org

The synthesis of coumarin (B35378) and quinolone derivatives, which are known for their wide range of biological activities, can also be envisioned using precursors with similar functionalities to this compound. mdpi.com The amino and chloro groups can be manipulated to facilitate cyclization reactions, leading to the formation of these important heterocyclic cores.

Applications in the Synthesis of Research Probes and Chemical Tools

The development of specific chemical probes is essential for studying biological processes and validating drug targets. This compound and its derivatives can be employed in the synthesis of such probes due to their ability to be incorporated into larger molecules without abolishing biological activity.

An example of this application is in the creation of bivalent ligands for studying G-protein coupled receptor (GPCR) dimerization. nih.gov In such studies, a known ligand is often modified and linked to another ligand molecule via a spacer. The core structure of this compound could serve as a scaffold for one of the ligand units. For instance, derivatives of 4-amino-5-chloro-2-methoxybenzoate have been used to synthesize specific probes for the human 5-HT4 receptor. nih.gov

Furthermore, small molecule inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) have been developed using analogs of nicotinamide. nih.gov The analog 5-amino-1MQ, which shares structural similarities with this compound, has been identified as a selective and membrane-permeable NNMT inhibitor. nih.gov This highlights the potential of using this compound as a starting point for designing potent and selective enzyme inhibitors for use as research tools.

Strategic Utility in Retrosynthetic Analysis of Complex Organic Molecules

Retrosynthetic analysis is a powerful technique used by organic chemists to plan the synthesis of complex molecules. It involves breaking down a target molecule into simpler, commercially available starting materials. The unique substitution pattern of this compound makes it a valuable synthon in this process.

When designing the synthesis of a complex molecule containing a substituted pyridine ring, chemists can envision disconnecting the molecule at the bonds connected to the functional groups of a this compound-like precursor. For example, in the retrosynthesis of a complex arylpiperazine, the piperazine (B1678402) ring could be conceptually disconnected from an aromatic amine precursor. researchgate.net This precursor could potentially be synthesized from a starting material like this compound through functional group interconversions.

The presence of both an amino and a chloro group offers multiple disconnection strategies. The amino group can be traced back to a nitro group, which is a common starting point in aromatic chemistry. The chloro group can be introduced via a Sandmeyer reaction from an amino group or can act as a leaving group for nucleophilic aromatic substitution. These retrosynthetic approaches allow for the logical and efficient design of synthetic routes to complex targets. youtube.comyoutube.com

Advanced Analytical and Spectroscopic Characterization of 5 Amino 4 Chloronicotinamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Amino-4-chloronicotinamide. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be elucidated.

In a typical ¹H NMR spectrum of a related nicotinamide (B372718) derivative, distinct signals corresponding to the protons on the pyridine (B92270) ring and the amino and amide groups are observed. For instance, in a study of aniline, the amino group protons appear as a singlet around 3.73 ppm, while the aromatic protons exhibit multiplets between 6.80 and 7.35 ppm. rsc.org Similarly, for this compound, the protons on the pyridine ring would be expected to show characteristic chemical shifts and coupling patterns, influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group, as well as the electron-donating effect of the amino group.

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. In a related compound, 2-chloronicotinamide, the carbon signals are assigned specific chemical shifts. chemicalbook.com For this compound, the carbon atoms of the pyridine ring, as well as the carbonyl carbon of the amide group, would each produce a unique resonance, allowing for a complete carbon skeleton assignment. The chemical shifts are influenced by the neighboring substituents. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Vibrational Spectroscopy for Functional Group Analysis (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amino group and the amide group typically appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the nicotinamide carbonyl group will produce a strong absorption band around 1680-1650 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. researchgate.netastrochem.orgnasa.gov

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. The C-Cl bond, being highly polarizable, should also give rise to a distinct Raman signal. researchgate.netnih.gov

The combination of IR and Raman spectroscopy allows for a more complete analysis of the vibrational modes of the molecule, aiding in the confirmation of its structure and the identification of specific functional groups. astrochem.org

Table 2: Characteristic Vibrational Frequencies for this compound

Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which can be used to confirm the molecular formula of the compound. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. In ESI-MS, the sample is introduced as a solution, and the analyte is ionized to form protonated molecules [M+H]⁺ or other adducts. researchgate.net For this compound (C₆H₆ClN₃O), the expected monoisotopic mass of the neutral molecule is approximately 171.0200 Da. In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 172.0278. The presence of chlorine would also be evident from the isotopic pattern, with the [M+2+H]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. By subjecting the isolated parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. researchgate.netnih.gov For this compound, fragmentation could involve the loss of the amide group (-CONH₂), the amino group (-NH₂), or the chlorine atom (-Cl), providing valuable structural information. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed. abap.co.in This involves using a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). abap.co.inresearchgate.net

Method development involves optimizing several parameters to achieve good separation and peak shape. These parameters include the choice of column, mobile phase composition (including pH and buffer concentration), flow rate, and detection wavelength. abap.co.in For this compound, which contains a UV-absorbing pyridine ring, UV detection is suitable. The method would be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines. abap.co.in

Table 4: Typical HPLC Method Parameters for Analysis of Nicotinamide Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, its volatile derivatives can be analyzed by GC-MS. Derivatization is a common strategy to increase the volatility and thermal stability of polar compounds containing functional groups like -NH₂ and -CONH₂. nih.govnih.gov

Common derivatizing agents for amino groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride). nih.gov After derivatization, the resulting volatile compound can be separated on a suitable GC column (e.g., a non-polar or medium-polar column) and detected by a mass spectrometer. researchgate.net GC-MS provides both retention time information for identification and mass spectral data for confirmation and structural elucidation of the derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. growingscience.comresearchgate.net

The crystal structure would reveal the conformation of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the amino and carboxamide substituents. growingscience.comresearchgate.net Furthermore, X-ray crystallography provides detailed information about the intermolecular interactions, such as hydrogen bonding and stacking interactions, that govern the crystal packing. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the solid material. In related structures, hydrogen bonding involving the amino and amide groups plays a significant role in stabilizing the crystal lattice. growingscience.comresearchgate.net

Table 5: Illustrative Crystallographic Data for a Related Pyridine Derivative

Note: The data in this table is for illustrative purposes for a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, and not this compound itself. growingscience.com

Advanced Quantitative Analytical Methodologies in Research Settings

In the absence of direct research on this compound, this section outlines advanced quantitative methodologies based on established analytical techniques for analogous compounds. These approaches are readily adaptable for the quantification of this compound and its derivatives in various research matrices.

High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the quantification of nicotinamide and its related compounds. ijprt.orgijprt.orgijnrd.org For instance, a stability-indicating RP-HPLC method was developed for the simultaneous estimation of nicotinamide and salicylic (B10762653) acid, showcasing the utility of this technique for separating and quantifying related substances. ijprt.orgijprt.orgijnrd.org The method utilized a C18 column with a mobile phase consisting of methanol and water, demonstrating good separation and linearity. ijprt.orgijprt.org

For enhanced separation efficiency and faster analysis times, ultra-performance liquid chromatography (UPLC) is a valuable alternative. nih.gov UPLC systems, which use columns with smaller particle sizes, offer superior resolution and sensitivity compared to traditional HPLC. nih.gov A UPLC method for the simultaneous analysis of proton pump inhibitors, which also contain substituted pyridine rings, demonstrated the capability of this technique for rapid and sensitive quantification. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. This technique is particularly advantageous for measuring low concentrations of analytes in complex biological matrices like plasma and urine. A validated LC-MS/MS method for the quantification of 5-Amino-1-methyl quinolinium (5-AMQ), a nicotinamide N-methyl transferase (NNMT) inhibitor, in rat plasma and urine highlights the potential of this approach for pharmacokinetic studies of this compound. researchgate.netnih.gov The method involved protein precipitation for sample extraction and chromatographic separation on a C18 column, with detection achieved using multiple reaction monitoring (MRM) in positive ion mode. researchgate.netnih.gov

The development and validation of these analytical methods are guided by international guidelines, such as those from the International Council for Harmonisation (ICH), ensuring the reliability and reproducibility of the generated data. youtube.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). youtube.com

The following data tables, derived from studies on analogous compounds, illustrate the typical performance characteristics of these advanced analytical methodologies. It is important to note that these values are representative and would require specific validation for this compound.

Table 1: Representative HPLC Method Parameters for the Analysis of Nicotinamide and a Related Compound

| Parameter | Value | Reference |

| Column | Chromatopak C-18 (250mm x 4.6 mm, 5 µm) | ijprt.org |

| Mobile Phase | Methanol:Water (0.1% TEA, 0.15 gm Hexane sulphonic acid, pH 3.0) (40:60 v/v) | ijprt.org |

| Flow Rate | 1.0 ml/min | ijprt.org |

| Detection | UV | ijprt.org |

| Retention Time (Nicotinamide) | 4.343 min | ijprt.org |

| Linearity Range (Nicotinamide) | 225-315 µg/ml | ijprt.org |

| Correlation Coefficient (R²) | 0.9971 | ijprt.org |

Table 2: Illustrative LC-MS/MS Method Validation Data for a Structurally Related Amino Compound (5-AMQ) in Rat Plasma

| Parameter | Value | Reference |

| Linearity Range | 10–2500 ng/mL | nih.gov |

| Intra-day Precision (CV%) | < 15% | nih.gov |

| Inter-day Precision (CV%) | < 15% | nih.gov |

| Accuracy | Within 15% of nominal concentration | nih.gov |

| Extraction Recovery | 99.5% - 110.6% | nih.gov |

Table 3: Example of UPLC Method Performance for Structurally Relevant Compounds (Proton Pump Inhibitors)

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.23–0.59 μg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.71–1.78 μg/mL | nih.gov |

| Intra-day Variation (%RSD) | ≤0.21% | nih.gov |

| Inter-day Variation (%RSD) | ≤4.77% | nih.gov |

These tables underscore the capability of modern analytical techniques to provide the robust and reliable quantitative data necessary for the comprehensive research and development of this compound and its derivatives. The specific parameters would need to be optimized and validated for the target compound and its specific matrix of interest.

Theoretical and Computational Studies of 5 Amino 4 Chloronicotinamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Amino-4-chloronicotinamide. These calculations provide a quantitative description of the molecule's orbitals and charge distribution, which are key determinants of its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comnumberanalytics.com The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. numberanalytics.com

For this compound, FMO analysis would reveal the distribution of these key orbitals across the molecule. The HOMO is anticipated to be localized on the electron-rich amino group and the pyridine (B92270) ring, signifying these as the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient regions, likely influenced by the electron-withdrawing chloro and carboxamide groups, indicating the probable sites for nucleophilic attack.

A hypothetical data table for the calculated FMO properties of this compound is presented below. The specific values would be obtained from quantum chemical software packages.

| Parameter | Value (eV) |

| HOMO Energy | (Value to be determined by calculation) |

| LUMO Energy | (Value to be determined by calculation) |

| HOMO-LUMO Gap | (Value to be determined by calculation) |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.orgyoutube.com It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. schrodinger.comresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas that are prone to nucleophilic attack. researchgate.net

For this compound, the EPS map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group, as well as the amino group, making these sites attractive to protons or other electrophiles. Positive potential would be expected around the hydrogen atoms of the amino and amide groups, and potentially on the carbon atom attached to the chlorine atom.

Reaction Mechanism Prediction and Transition State Analysis via Computational Methods

Computational methods are instrumental in elucidating the pathways of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transient species like transition states. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

For reactions involving this compound, such as nucleophilic aromatic substitution or electrophilic substitution, computational analysis can determine the activation energies and the geometries of the transition states. This information is crucial for understanding the feasibility and selectivity of a given reaction. For instance, calculations could differentiate between possible mechanisms for the displacement of the chlorine atom or substitution at various positions on the pyridine ring.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are often performed on static molecules, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govyoutube.com By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. rsc.orgresearchgate.net

For this compound, MD simulations could reveal the preferred rotational conformations of the amino and carboxamide groups. Furthermore, simulations in an aqueous environment would shed light on the hydration of the molecule and the formation of hydrogen bonds between the solute and solvent. If this molecule were to be studied as a potential ligand, MD simulations could be employed to understand its binding mode and stability within a protein's active site. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum for this compound. Similarly, the chemical shifts of the hydrogen, carbon, and nitrogen atoms can be calculated to predict the NMR spectrum. The electronic transitions can be computed to predict the UV-Vis absorption spectrum. Comparing these predicted spectra with experimentally obtained ones serves as a stringent test of the accuracy of the computational methods and the proposed molecular structure. nih.gov

A hypothetical data table comparing predicted and experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR (cm⁻¹) | ||

| N-H Stretch (Amino) | (Value to be calculated) | (Value from experiment) |

| C=O Stretch (Amide) | (Value to be calculated) | (Value from experiment) |

| ¹H NMR (ppm) | ||

| H (Ring) | (Value to be calculated) | (Value from experiment) |

| ¹³C NMR (ppm) | ||

| C (Ring) | (Value to be calculated) | (Value from experiment) |

Exploration of 5 Amino 4 Chloronicotinamide in Pre Clinical Mechanistic Biological Research Strictly Non Clinical

Investigation of Molecular Interactions with Target Biomolecules in Vitro

No studies detailing the in vitro molecular interactions of 5-Amino-4-chloronicotinamide with specific target biomolecules, such as enzymes or receptors, were identified. Research on related but distinct compounds, such as 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, has shown interaction with serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors, but this information is not applicable to this compound.

Cellular Uptake and Subcellular Localization Studies in Model Cell Systems

There is no available data from studies on the cellular uptake or subcellular localization of this compound in any model cell systems. While general mechanisms of cellular uptake for other molecules, including various amino acid derivatives and nanomaterials, are widely studied, these findings cannot be specifically attributed to this compound.

Mechanistic Studies of Cellular Processes Influenced by this compound Analogs

No mechanistic studies were found that investigate the influence of this compound or its direct analogs on cellular processes such as pathway modulation or apoptosis induction in vitro. The scientific literature contains extensive research on how other compounds, such as 5-fluorouracil (B62378) in combination with apigenin, can induce apoptosis, but these mechanisms are not linked to this compound.

Future Research Directions and Unexplored Avenues for 5 Amino 4 Chloronicotinamide

Development of Novel and Highly Efficient Synthetic Methodologies

The future development of applications for 5-Amino-4-chloronicotinamide hinges on the availability of efficient and sustainable synthetic routes. Current research into related heterocyclic compounds highlights a trend towards greener and more sophisticated synthetic strategies that could be adapted for this specific molecule.

Future research should focus on:

Green Chemistry Approaches: Exploring synthetic methods that adhere to the principles of green chemistry is paramount. This could involve the use of recyclable nanocatalysts for its synthesis, a strategy that has proven successful for producing novel 5-amino-bispyrazole-4-carbonitriles. rsc.org Such methods offer benefits like operational simplicity, high yields, short reaction times, and easy, environmentally friendly work-up procedures. rsc.org

One-Pot Reactions: The development of one-pot procedures, which allow multiple reaction steps to occur in a single reactor, would significantly improve efficiency. Methodologies like the one-pot diazotisation and cyclisation used for synthesizing fluorescent amino acids could serve as a blueprint for creating complex derivatives from the this compound core. gla.ac.uk

Catalytic Cross-Coupling: Advanced cross-coupling reactions, such as Suzuki-Miyaura and Heck-Matsuda reactions, could be optimized for the this compound scaffold. gla.ac.uk These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of novel analogues.

Expansion of Reactivity Profiles for Diverse Chemical Transformations

The three distinct functional groups on the this compound ring—the amino group, the chloro atom, and the nicotinamide (B372718) moiety—offer a rich platform for chemical modification. A systematic exploration of its reactivity is a crucial next step.

Future avenues for investigation include:

Modification of the Chloro Substituent: The chlorine atom is an ideal handle for nucleophilic aromatic substitution or, more strategically, for transition-metal-catalyzed cross-coupling reactions. Exploring its reactivity in Suzuki, Buchwald-Hartwig, and Sonogashira couplings would enable the introduction of diverse aryl, alkyl, and alkynyl groups at the 4-position.

Derivatization of the Amino Group: The 5-amino group can be readily transformed into a wide range of other functional groups. Diazotization followed by substitution (Sandmeyer reaction) could introduce functionalities like hydroxyl, cyano, or other halides. Furthermore, acylation, alkylation, or sulfonylation of the amino group would yield libraries of new compounds with potentially altered chemical and biological properties.

Transformations of the Nicotinamide Moiety: The amide group itself can be a site for further chemical reactions. Dehydration could yield the corresponding nitrile (5-amino-4-chloronicotinonitrile), a valuable precursor in its own right. sigmaaldrich.com Hydrolysis to the carboxylic acid would provide another point for modification, such as esterification or coupling with various amines to form new amides.

Design and Synthesis of Advanced Materials Incorporating the this compound Moiety

The structural features of this compound make it an attractive building block for the creation of advanced functional materials. The strategic placement of nitrogen atoms and other functional groups allows it to act as a versatile ligand for metal coordination. A related isomer, 4-Amino-5-chloronicotinamide, is already noted for its use in materials science. bldpharm.com

Future research in this area could focus on: